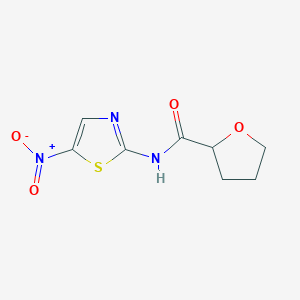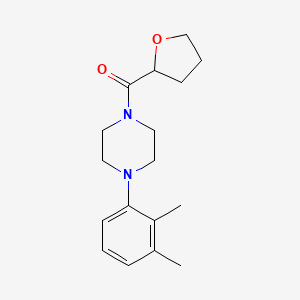
2-(benzylamino)-N-(3-methylphenyl)-5-nitrobenzamide
Descripción general
Descripción
2-(benzylamino)-N-(3-methylphenyl)-5-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzylamino group, a 3-methylphenyl group, and a nitro group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N-(3-methylphenyl)-5-nitrobenzamide typically involves a multi-step process:
Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce the nitro group at the 5-position.
Amidation: The nitro-substituted benzoic acid is then converted to the corresponding benzamide through an amidation reaction with benzylamine.
Coupling Reaction: Finally, the benzylamino group is introduced via a coupling reaction with benzylamine under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(benzylamino)-N-(3-methylphenyl)-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Reduction: The major product is 2-(benzylamino)-N-(3-methylphenyl)-5-aminobenzamide.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation: Oxidation can lead to the formation of benzylamine derivatives with different oxidation states.
Aplicaciones Científicas De Investigación
2-(benzylamino)-N-(3-methylphenyl)-5-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(benzylamino)-N-(3-methylphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzylamino group may also play a role in binding to target proteins or enzymes, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(benzylamino)-N-(3-methylphenyl)-4-nitrobenzamide: Similar structure but with the nitro group at the 4-position.
2-(benzylamino)-N-(3-methylphenyl)-5-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.
2-(benzylamino)-N-(3-methylphenyl)-5-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
2-(benzylamino)-N-(3-methylphenyl)-5-nitrobenzamide is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. The presence of both benzylamino and nitro groups provides a versatile platform for further chemical modifications and applications in various fields.
Propiedades
IUPAC Name |
2-(benzylamino)-N-(3-methylphenyl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-15-6-5-9-17(12-15)23-21(25)19-13-18(24(26)27)10-11-20(19)22-14-16-7-3-2-4-8-16/h2-13,22H,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCCFDDWGBXYGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1-(THIOPHEN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE](/img/structure/B4092743.png)


![N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-(2-oxopyrrolidin-1-yl)propanamide](/img/structure/B4092762.png)
![ethyl 1-{N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycyl}piperidine-4-carboxylate](/img/structure/B4092770.png)
![1-[(4-methylphenyl)sulfonyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prolinamide](/img/structure/B4092774.png)
![N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B4092782.png)
![2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4092789.png)

![1-(3-bromophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4092813.png)
![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-(4-fluoro-phenyl)-3,4-dimethoxy-benzenesulfonamide](/img/structure/B4092823.png)
![ethyl 4-[4-[2-(2,3-dichloroanilino)-2-oxoethoxy]phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B4092831.png)
![1-BUTYL-2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B4092854.png)
![N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4092858.png)
